molecular formula C14H20N2 B7873341 Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- CAS No. 64075-39-4

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-

Cat. No.: B7873341
CAS No.: 64075-39-4
M. Wt: 216.32 g/mol
InChI Key: MEPAYEULTCKPGR-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- is an organic compound with the molecular formula C14H18N2. It is known for its unique structure, which includes a benzenemethanamine backbone with a cyclohexylcarbonimidoyl group attached. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- typically involves the reaction of benzenemethanamine with cyclohexyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo substitution reactions where the cyclohexylcarbonimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonimidoyl group plays a crucial role in modulating these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine backbone but with a methyl group instead of a cyclohexylcarbonimidoyl group.

    Benzenemethanamine, N-ethyl-: Similar structure with an ethyl group.

    Benzenemethanamine, N-propyl-: Contains a propyl group.

Uniqueness

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- is unique due to the presence of the cyclohexylcarbonimidoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and properties are desired.

Properties

IUPAC Name

N'-benzylcyclohexanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAYEULTCKPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442761
Record name Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64075-39-4
Record name Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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